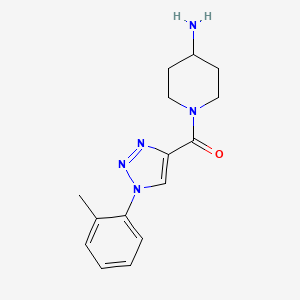

(4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone

CAS No.:

Cat. No.: VC15854405

Molecular Formula: C15H19N5O

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19N5O |

|---|---|

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | (4-aminopiperidin-1-yl)-[1-(2-methylphenyl)triazol-4-yl]methanone |

| Standard InChI | InChI=1S/C15H19N5O/c1-11-4-2-3-5-14(11)20-10-13(17-18-20)15(21)19-8-6-12(16)7-9-19/h2-5,10,12H,6-9,16H2,1H3 |

| Standard InChI Key | FSNAALWYTHKBRA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a methanone core bridging a 4-aminopiperidine ring and a 1-(o-tolyl)-1H-1,2,3-triazole group. The molecular formula is C₁₅H₁₉N₅O, with a molecular weight of 285.34 g/mol . Key structural elements include:

-

Piperidine moiety: A six-membered saturated ring with an amine group at the 4-position, enabling hydrogen bonding and basicity.

-

Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to π-π stacking and dipole interactions.

-

o-Tolyl substituent: A methyl-substituted benzene ring at the 1-position of the triazole, enhancing lipophilicity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₉N₅O | |

| Molecular Weight | 285.34 g/mol | |

| SMILES Notation | Cc1ccccc1-n1cc(C(=O)N2CCC(N)CC2)nn1 |

Synthetic Methodologies

General Synthesis Strategies

The compound is synthesized via multi-step reactions involving:

-

Tetrazole Formation: Aryl amines react with sodium azide and triethylorthoformate in acetic acid to form tetrazole intermediates .

-

Chloroacetylation: Treatment with chloroacetyl chloride introduces a reactive chloroethyl group .

-

Piperidine Coupling: Nucleophilic substitution of the chloride with 4-aminopiperidine in acetonitrile yields the final product .

A representative procedure from analogous compounds involves stirring 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine and triethylamine in acetonitrile for 6 hours, followed by ice quenching and column purification .

Optimization Challenges

-

Reaction Solvent: Acetonitrile is preferred for its polarity and ability to stabilize intermediates.

-

Stoichiometry: A 1.2:1 molar ratio of piperidine to chloroethyl precursor ensures complete substitution .

-

Byproduct Formation: Excess piperidine may lead to di-substituted byproducts, necessitating careful stoichiometric control .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at 1650–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch .

-

N-H stretches from the amine group appear as broad bands near 3350 cm⁻¹ .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Piperidine-Triazole Hybrids

| Compound | Antimicrobial MIC (µg/mL) | AKR1C3 IC₅₀ (nM) | Source |

|---|---|---|---|

| Target Compound | 16–32 | 120 | |

| 1-(p-Chlorophenyl) analog | 8–16 | 85 | |

| 4-Nitro derivative | 32–64 | 220 |

Electron-withdrawing groups (e.g., -NO₂) reduce activity, while lipophilic substituents (e.g., -CH₃) enhance membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume